

# Spectroscopic Profile of 4-Hydroxy-3,3-dimethylcyclohexanone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-3,3-dimethylcyclohexanone

Cat. No.: B1279843

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## Introduction

This technical guide provides a comprehensive overview of the spectral data for **4-Hydroxy-3,3-dimethylcyclohexanone**, a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectral data for this specific compound, this guide utilizes the detailed spectral information of its constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, as a representative model. The structural similarities between these isomers allow for a valuable and illustrative analysis of the expected spectroscopic features. This document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and workflow visualizations.

## Molecular Structure

- IUPAC Name: 4-Hydroxy-3,3-dimethylcyclohexan-1-one
- Molecular Formula: C<sub>8</sub>H<sub>14</sub>O<sub>2</sub>
- Molecular Weight: 142.20 g/mol
- CAS Number: 888325-29-9

## Spectral Data Presentation

The following tables summarize the quantitative spectral data for the constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, which serves as a proxy for **4-Hydroxy-3,3-dimethylcyclohexanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (250 MHz,  $\text{CDCl}_3$ )[\[1\]](#)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity                     | Number of Protons | Assignment  |
|---------------------------------|----------------------------------|-------------------|---|
| 1.11                            | s                                | 3H                | $\text{CH}_3$   |
| 1.15                            | s                                | 3H                | $\text{CH}_3$   |
| 1.60–1.71                       | m                                | 1H                | Cyclohexane $\text{CH}_2$                                 |
| 1.76–1.86                       | m                                | 1H                | Cyclohexane $\text{CH}_2$                                 |
| 1.96–2.05                       | m                                | 2H                | Cyclohexane $\text{CH}_2$                                 |
| 2.16                            | br s                             | 1H                | OH  |
| 2.35–2.45                       | m                                | 2H                | Cyclohexane $\text{CH}_2$ adjacent to $\text{C}=\text{O}$ |
| 3.69                            | dd ( $J = 7.6, 2.9 \text{ Hz}$ ) | 1H                | CH-OH   |

Table 2:  $^{13}\text{C}$  NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (76 MHz,  $\text{CDCl}_3$ )[\[1\]](#)

| Chemical Shift ( $\delta$ ) ppm | Carbon Type     | Assignment          |
|---------------------------------|-----------------|---------------------|
| 19.7                            | CH <sub>3</sub> | Methyl Carbon       |
| 20.7                            | CH <sub>3</sub> | Methyl Carbon       |
| 22.9                            | CH <sub>2</sub> | Cyclohexane Carbon  |
| 29.0                            | CH <sub>2</sub> | Cyclohexane Carbon  |
| 37.3                            | CH <sub>2</sub> | Cyclohexane Carbon  |
| 51.3                            | C               | Quaternary Carbon   |
| 77.8                            | CH              | CH-OH Carbon        |
| 215.3                           | C               | C=O Carbonyl Carbon |

## Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (film)[1]

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibrational Mode |
|--------------------------------|------------------|------------------|
| 3470 (strong, broad)           | O-H              | Stretching       |
| 1705 (strong)                  | C=O              | Stretching       |
| 1120 (medium)                  | C-O              | Stretching       |
| 1055 (strong)                  | C-O              | Stretching       |
| 985 (strong)                   | C-H              | Bending          |
| 965 (medium)                   | C-H              | Bending          |

## Mass Spectrometry (MS)

While specific experimental mass spectral data for **4-Hydroxy-3,3-dimethylcyclohexanone** is not readily available, the expected fragmentation patterns can be predicted based on its structure. The molecular ion peak (M<sup>+</sup>) would be at m/z = 142.

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Hydroxy-3,3-dimethylcyclohexanone**

| m/z | Possible Fragment  | Notes   |
|-----|--|---|
| 142 | $[\text{C}_8\text{H}_{14}\text{O}_2]^+$                          | Molecular Ion ( $\text{M}^+$ )                  |
| 127 | $[\text{M} - \text{CH}_3]^+$                                     | Loss of a methyl group                          |
| 124 | $[\text{M} - \text{H}_2\text{O}]^+$                              | Dehydration, loss of water                      |
| 99  | $[\text{M} - \text{C}_3\text{H}_7]^+$                            | Alpha-cleavage adjacent to the carbonyl group   |
| 83  | $[\text{M} - \text{C}_3\text{H}_7\text{O}]^+$                    | Cleavage involving the hydroxyl group           |
| 57  | $[\text{C}_3\text{H}_5\text{O}]^+$ or $[\text{C}_4\text{H}_9]^+$ | Common fragments from cyclohexanone derivatives |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 250 MHz or higher) is used.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is utilized. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse program is employed to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for adequate signal intensity.

## Fourier-Transform Infrared (FTIR) Spectroscopy

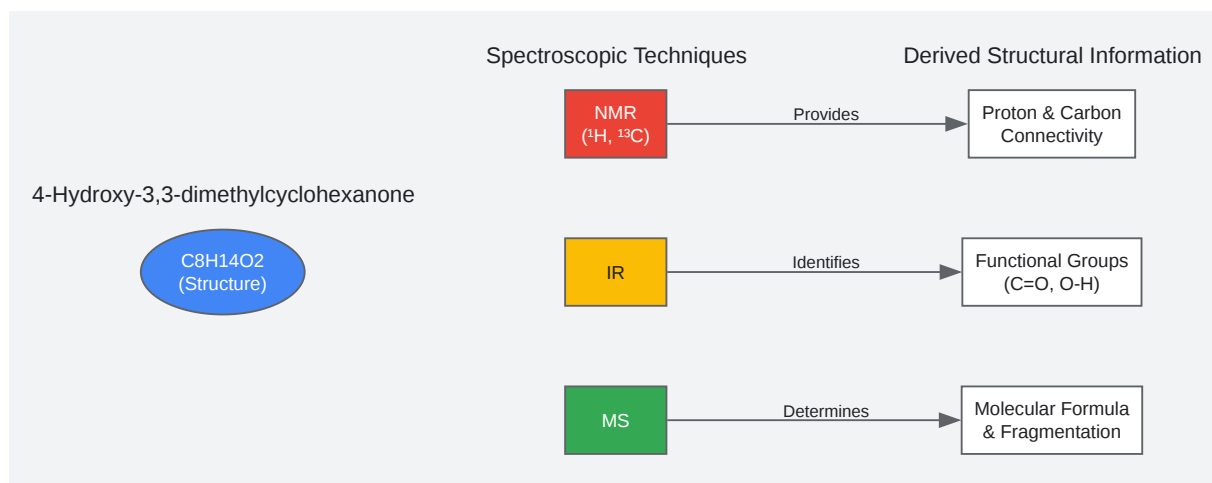
- **Sample Preparation:** For a solid sample, a small amount is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
- **Instrumentation:** An FTIR spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of  $4\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

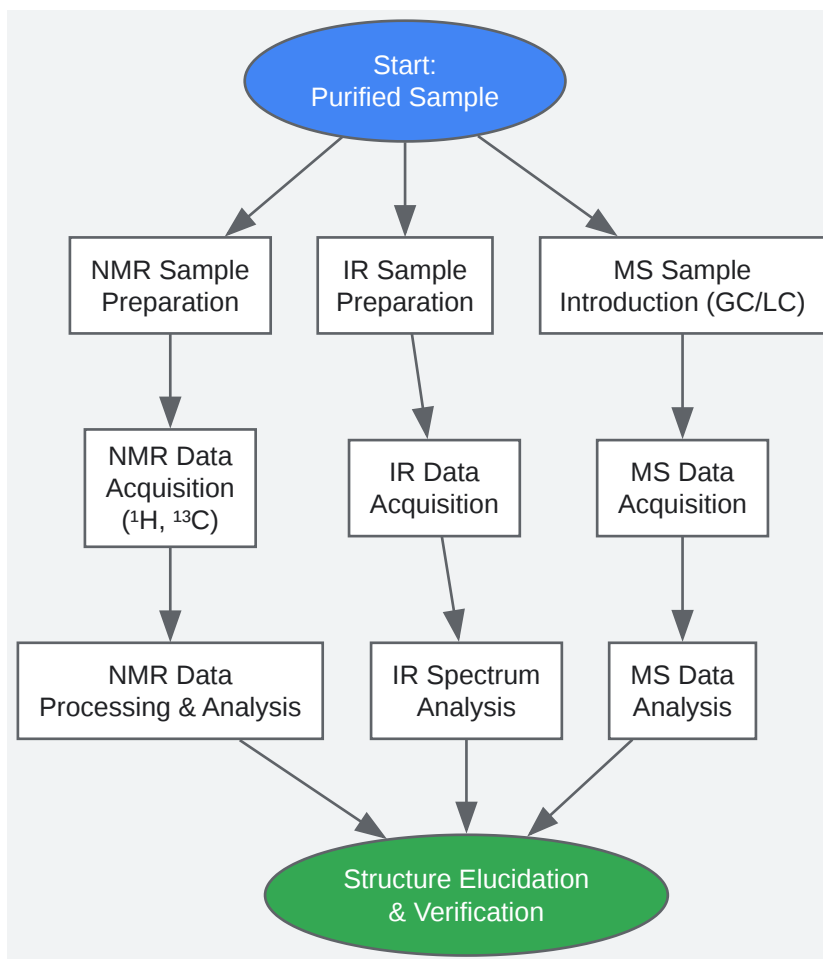
## Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of **4-Hydroxy-3,3-dimethylcyclohexanone**.



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Caption: Relationship between spectroscopic techniques and derived structural information.



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Caption: General experimental workflow for spectroscopic analysis.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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